N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone

Pharmaceutical impurity profiling LC-MS identification Reference standard characterization

N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone (CAS 1246818-79-0), also designated Rabeprazole N-Alkyl Sulfone or Rabeprazole Impurity G Sulfone, is a bis-substituted N-aralkyl sulfone derivative with molecular formula C29H36N4O6S and molecular weight 568.7 g/mol. This compound belongs to the class of rabeprazole process-related impurities and is chemically distinguished by the presence of two 4-(3-methoxypropoxy)-3-methyl-2-pyridinylmethyl moieties linked through a sulfonyl bridge to a benzimidazole core.

Molecular Formula C29H36N4O6S
Molecular Weight 568.689
CAS No. 1246818-79-0
Cat. No. B571751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone
CAS1246818-79-0
Molecular FormulaC29H36N4O6S
Molecular Weight568.689
Structural Identifiers
SMILESCC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=NC=CC(=C4C)OCCCOC)OCCCOC
InChIInChI=1S/C29H36N4O6S/c1-21-24(30-13-11-27(21)38-17-7-15-36-3)19-33-26-10-6-5-9-23(26)32-29(33)40(34,35)20-25-22(2)28(12-14-31-25)39-18-8-16-37-4/h5-6,9-14H,7-8,15-20H2,1-4H3
InChIKeyHFKLERWHDSXYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone (CAS 1246818-79-0): Procurement-Grade N-Aralkyl Sulfone Impurity Reference Standard for Rabeprazole ANDA and QC Workflows


N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone (CAS 1246818-79-0), also designated Rabeprazole N-Alkyl Sulfone or Rabeprazole Impurity G Sulfone, is a bis-substituted N-aralkyl sulfone derivative with molecular formula C29H36N4O6S and molecular weight 568.7 g/mol . This compound belongs to the class of rabeprazole process-related impurities and is chemically distinguished by the presence of two 4-(3-methoxypropoxy)-3-methyl-2-pyridinylmethyl moieties linked through a sulfonyl bridge to a benzimidazole core . It is supplied as an analytical reference standard (typically ≥95% purity by HPLC) with full characterization data compliant with ICH and pharmacopeial guidelines, and is specifically intended for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions during the commercial production of rabeprazole sodium .

Why Generic Rabeprazole Impurity Standards Cannot Substitute for N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone in Regulatory Analytical Workflows


Substituting N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone with the more commonly available Rabeprazole Sulfone (USP Related Compound D, EP Impurity A, CAS 117976-47-3) or Rabeprazole Sulfone N-Oxide (EP Impurity I, CAS 924663-37-6) in analytical procedures will result in both qualitative and quantitative inaccuracy. The target compound possesses a fundamentally different molecular architecture—a bis-substituted N-aralkyl sulfone (C29H36N4O6S, MW 568.7) compared to the mono-substituted sulfone (C18H21N3O4S, MW 375.44) . This structural divergence yields distinct chromatographic retention, mass spectrometric fragmentation, and UV spectral properties that render the simple sulfone unsuitable as a surrogate for N-aralkyl impurity profiling . Regulatory guidances including ICH Q3A/Q3B and pharmacopeial monographs require impurity standards to be chemically identical to the impurity being quantified; use of an incorrect reference standard jeopardizes method specificity, accuracy, and ultimately ANDA acceptability .

N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone: Quantitative Evidence Guide for Differentiated Scientific Selection


Molecular Formula and Mass Differentiation from USP Rabeprazole Related Compound D (Simple Sulfone)

The target compound, N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone, possesses the molecular formula C29H36N4O6S and a molecular weight of 568.7 g/mol, incorporating two 4-(3-methoxypropoxy)-3-methyl-2-pyridinylmethyl substituents linked via a sulfonyl group to the benzimidazole core . In direct structural comparison, Rabeprazole Sulfone (USP Related Compound D, EP Impurity A, CAS 117976-47-3) is a mono-substituted sulfone with the formula C18H21N3O4S and a molecular weight of 375.44 g/mol—representing a mass difference of 193.3 g/mol (51% larger) and a difference of 11 carbon, 15 hydrogen, 1 nitrogen, and 2 oxygen atoms . This structural divergence means the two compounds cannot be used interchangeably as reference standards in any quantitative analytical method targeting the N-aralkyl impurity specifically .

Pharmaceutical impurity profiling LC-MS identification Reference standard characterization

Impurity Classification and Area Percentage in Bulk Drug Substance: N-Aralkyl Impurity vs. Simple Sulfone Metabolite

In a comprehensive impurity identification study of rabeprazole sodium bulk drug substance using isocratic reverse-phase HPLC, six impurities were detected at area percentages ranging from 0.60% to 1.46% . Among these, Impurity IV was identified as 2-[[[4-(3-methoxypropoxy)-3-methyl]pyridin-2-yl]methanesulfinyl]-1-[[4-(3-methoxypropoxy)-3-methyl]pyridin-2-ylmethyl]-1H-benzimidazole—the N-aralkyl sulfoxide (CAS 935260-92-7) that serves as the direct precursor to the N-aralkyl sulfone (CAS 1246818-79-0) through further over-oxidation . The N-aralkyl sulfone (target compound) represents a distinct process-related impurity category, classified as 'Rabeprazole Impurity G Sulfone' or 'Rabeprazole N-Alkyl Sulfone,' separate from the metabolic sulfone (Impurity II, USP RC D) which is formed by CYP3A4-mediated oxidation . Regulatory thresholds per ICH Q3A require identification and qualification of any impurity at ≥0.10% for a drug substance with a maximum daily dose of ≤2 g/day; the observed area percentages of 0.60–1.46% for structurally related N-aralkyl impurities mean that independent reference standards for each identified impurity are mandatory for ANDA submission quality modules .

Impurity profiling Pharmaceutical analysis Regulatory compliance

Chromatographic Resolution Requirements: UPLC Peak Resolution Between Rabeprazole and Sulfone Impurity Demonstrates Need for Compound-Specific Method Optimization

A Quality by Design (QbD)-based UPLC method developed for simultaneous estimation of rabeprazole and its impurities employed an Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm) with phosphate buffer (pH 6.5) and acetonitrile gradient at 0.45 mL/min flow rate, achieving a peak resolution of 2.2–2.7 between rabeprazole and rabeprazole sulfone . This resolution window, while acceptable per ICH guidelines (Rs ≥ 2.0), indicates that rabeprazole sulfone elutes in close proximity to the parent API under these conditions . The structurally larger N-aralkyl sulfone (MW 568.7 vs. 375.44), with two hydrophobic 4-(3-methoxypropoxy)-3-methyl-2-pyridinylmethyl substituents, is predicted to exhibit substantially greater retention and distinct elution behavior on reverse-phase columns, necessitating independent method optimization and dedicated reference material for robust peak identification and resolution from other late-eluting N-aralkyl impurities . The fractional factorial design employed in this study confirmed that pH, organic solvent composition, and flow rate significantly affect the resolution of sulfone-class impurities, implying that each sulfone impurity variant (mono-substituted vs. bis-substituted) requires individually verified chromatographic conditions .

UPLC method development Quality by Design Chromatographic resolution

Synthetic Origin and Formation Pathway: Exclusive Process Impurity vs. Dual-Origin (Process and Metabolic) Rabeprazole Sulfone

The N-aralkyl sulfone (CAS 1246818-79-0) is formed exclusively as a process-related impurity during the synthesis of rabeprazole sodium bulk drug, arising from N-alkylation of the benzimidazole nitrogen by a second equivalent of the 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine intermediate, followed by over-oxidation of the sulfoxide to the sulfone . In contrast, rabeprazole sulfone (CAS 117976-47-3) has a dual origin: it is generated both as a process impurity through over-oxidation of rabeprazole sulfide/sulfoxide during manufacturing, and as a human metabolite via CYP3A4-mediated oxidation in vivo . This fundamental difference in formation pathway has direct analytical consequences: the presence of the N-aralkyl sulfone is specifically indicative of process control issues (excess alkylating agent or extended reaction time), whereas elevated rabeprazole sulfone levels could reflect either process or metabolic/degradation sources . Patent EP1818331A1 discloses a manufacturing process that reduces total sulfone impurities to below 0.08%, representing a ten-fold reduction compared to conventional techniques, underscoring the quantitative importance of monitoring individual sulfone impurity species rather than total sulfone content .

Process impurity control Synthetic route analysis Oxidation impurity formation

Supplier-Grade Purity and Characterization Package vs. Pharmacopeial Reference Standards: Quantitative Procurement Specifications

The N-aralkyl sulfone reference standard (CAS 1246818-79-0) is commercially supplied at ≥95% purity by HPLC from multiple ISO-certified vendors including BOC Sciences, SynZeal, and Delta-B, with detailed Certificates of Analysis providing HPLC chromatograms, MS spectra, and NMR data . In procurement comparison, USP Rabeprazole Related Compound D (CAS 117976-47-3, 25 mg) is priced at approximately $1,390 from Sigma-Aldrich as an established pharmacopeial standard, equating to ~$55.60/mg . In contrast, the N-aralkyl sulfone is priced at $360/2.5 mg ($144/mg) from Santa Cruz Biotechnology, reflecting the additional synthetic complexity (bis-substitution requiring two sequential alkylation steps followed by controlled oxidation) and the more limited supplier base for this specialized impurity . SynInnova Laboratories offers the compound at 98% purity (HPLC) at $250/5 mg ($50/mg), providing a competitive option for larger-quantity procurement . All suppliers confirm that the product is intended exclusively for analytical laboratory use (AMV, QC, ANDA) and not for human administration .

Reference standard procurement Analytical quality control Pharmacopeial compliance

High-Impact Application Scenarios for N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone in Pharmaceutical Development and Quality Control


ANDA Submission Impurity Profiling: Independent N-Aralkyl Sulfone Peak Identification and Quantification

During ANDA development for generic rabeprazole sodium delayed-release tablets, regulatory authorities require complete identification and quantification of all impurities present at ≥0.10% relative to the API. The N-aralkyl sulfone (CAS 1246818-79-0) must be independently identified as a chromatographic peak distinct from rabeprazole sulfone (USP RC D) and other N-aralkyl species. Use of the authentic N-aralkyl sulfone reference standard enables: (a) confirmation of relative retention time (RRT) in the validated HPLC/UPCC method, (b) determination of relative response factor (RRF) for accurate quantitation without requiring isolation of the impurity from the drug matrix, and (c) system suitability verification as required under USP General Chapter <621> and ICH Q2(R1) . The structural uniqueness of the bis-substituted sulfone (MW 568.7) relative to the mono-substituted sulfone (MW 375.44) makes surrogate calibration scientifically indefensible in a regulatory submission context .

Stability-Indicating Method Validation: Forced Degradation Study Peak Purity Assessment

Per ICH Q1A(R2) and WHO stability guidelines, rabeprazole sodium drug substance and drug product must be subjected to forced degradation (oxidative, thermal, photolytic, and hydrolytic stress) to establish a stability-indicating analytical method. Over-oxidation stress conditions (e.g., 3% H2O2, 24 h) can convert the N-aralkyl sulfoxide (CAS 935260-92-7) to the N-aralkyl sulfone (CAS 1246818-79-0), and further over-oxidation of rabeprazole itself can generate rabeprazole sulfone. Having both the N-aralkyl sulfone and the simple sulfone as independently authenticated reference standards is essential to demonstrate that the analytical method can resolve these two oxidation products from each other and from the parent drug, thereby establishing peak purity by photodiode array (PDA) detection and meeting ICH Q2(R1) specificity requirements .

Root-Cause OOS Investigation: Discrimination of Process Failure from Degradation in Rabeprazole API Batches

When an out-of-specification result for 'total sulfone impurities' is observed in a rabeprazole sodium API release test (specification typically NMT 0.8% for Impurity A per EP monograph), the quality investigation must determine whether the elevated result arises from process control failure (over-alkylation or over-oxidation) or from post-synthesis degradation. The N-aralkyl sulfone is exclusively a process-related impurity formed during the synthetic sequence, not a degradation product under ICH storage conditions . Rabeprazole sulfone, however, can arise from both over-oxidation during synthesis and oxidative degradation during storage. Independent quantitation using the N-aralkyl sulfone reference standard enables the investigator to distinguish between these two root causes: a disproportionate increase in N-aralkyl sulfone relative to simple sulfone implicates the alkylation step, whereas a uniform increase in all sulfone species points to global oxidation conditions. This differential diagnostic capability is lost if a surrogate or total sulfone method is employed .

LC-MS/MS Method Development for Rabeprazole Metabolite and Impurity Profiling in Pharmacokinetic Studies

In clinical pharmacokinetic and drug-drug interaction studies of rabeprazole, the quantitative determination of rabeprazole enantiomers, rabeprazole-thioether, and rabeprazole sulfone in human plasma has been accomplished using HPLC with solid-phase extraction, achieving a lower limit of quantification (LLOQ) of 5 ng/mL for rabeprazole sulfone . The N-aralkyl sulfone, with its higher molecular weight (568.7 vs. 375.44) and distinct MS/MS fragmentation pattern, requires its own optimized MRM transitions and cannot be quantified using the same MS parameters as the mono-substituted sulfone. Procurement of the authentic N-aralkyl sulfone reference standard is essential for tuning mass spectrometric detection parameters, establishing matrix-matched calibration curves, and validating extraction recovery—particularly in studies designed to demonstrate that N-aralkyl process impurities are not present as circulating metabolites in bioequivalence trials supporting ANDA approval .

Quote Request

Request a Quote for N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.